

Mps1-IN-7 Kinase Selectivity Profile: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Mps1-IN-7*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of **Mps1-IN-7**, a potent inhibitor of the Monopolar Spindle 1 (Mps1) kinase. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental processes to offer a thorough resource for researchers in oncology and drug discovery.

Introduction

Monopolar Spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation of Mps1 is associated with genomic instability and has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[3] **Mps1-IN-7** has emerged as a potent inhibitor of Mps1, demonstrating significant potential for further investigation. Understanding its selectivity profile is paramount for predicting its therapeutic window and potential off-target effects.

Quantitative Kinase Selectivity Profile

Mps1-IN-7 is a potent inhibitor of Mps1 kinase with a reported half-maximal inhibitory concentration (IC₅₀) of 0.020 μ M. While a comprehensive screen of **Mps1-IN-7** against a broad panel of kinases is not publicly available, existing data indicates a degree of selectivity.

The inhibitor shows activity against Jun N-terminal kinases JNK1 and JNK2, with IC50 values of 0.11 μ M and 0.22 μ M, respectively. This suggests a 5.5-fold and 11-fold selectivity for Mps1 over JNK1 and JNK2, respectively.

For a representative understanding of the selectivity of this class of inhibitors, the profiles of the structurally related compounds, Mps1-IN-1 and Mps1-IN-2, are presented below. These compounds were evaluated against a panel of 352 kinases.

Table 1: Kinase Selectivity of Mps1-IN-1 and Mps1-IN-2[4]

Kinase	Mps1-IN-1 (IC50, nM)	Mps1-IN-2 (IC50, nM)
Mps1	367	145
Alk	>1000	>1000
Ltk	>1000	>1000
Gak	>1000	Significant Activity
Plk1	>1000	Significant Activity
Selectivity demonstrated as >1000-fold for most of the 352 kinases tested.		

Note: "Significant Activity" for Mps1-IN-2 against Gak and Plk1 indicates these as notable off-targets for this specific compound.[4]

Experimental Protocols

The following section details a representative experimental protocol for determining the kinase inhibitory activity of compounds like **Mps1-IN-7**. The LanthaScreen™ Kinase Binding Assay is a common method for such evaluations and was utilized for the characterization of the related inhibitors Mps1-IN-1 and Mps1-IN-2.[4]

LanthaScreen™ Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the kinase of interest.^{[5][6]}

Materials:

- Mps1 Kinase
- LanthaScreen™ Eu-anti-Tag Antibody
- Alexa Fluor™ 647-labeled Kinase Tracer
- Test Inhibitor (e.g., **Mps1-IN-7**)
- Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- 384-well assay plates

Procedure:

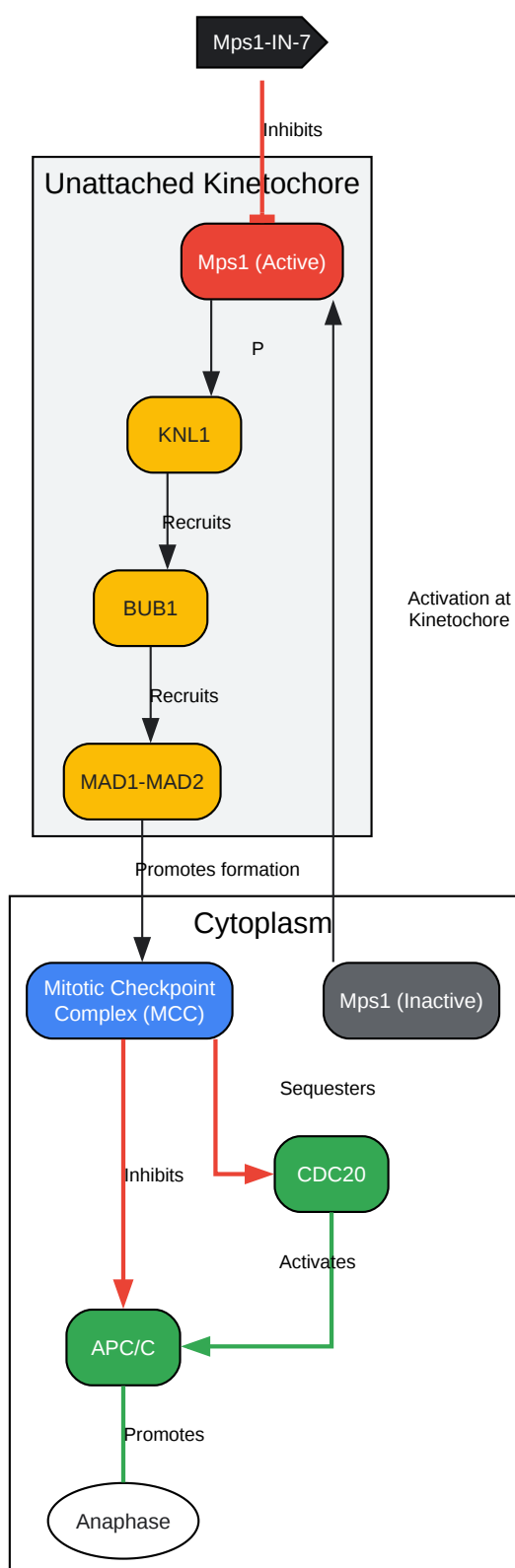
- **Compound Preparation:** A serial dilution of the test inhibitor is prepared in DMSO and then diluted in Kinase Buffer A to achieve the desired final concentrations.
- **Kinase/Antibody Mixture Preparation:** The Mps1 kinase and the Eu-anti-Tag antibody are diluted in Kinase Buffer A to a 2X final concentration.
- **Tracer Preparation:** The Alexa Fluor™ 647-labeled tracer is diluted in Kinase Buffer A to a 4X final concentration.
- **Assay Assembly:**
 - 4 µL of the diluted test compound is added to the wells of a 384-well plate.
 - 8 µL of the 2X kinase/antibody mixture is then added to each well.
 - Finally, 4 µL of the 4X tracer solution is added to initiate the binding reaction.

- Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
- Data Acquisition: The plate is read on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
- Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. The IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Mps1 Signaling in the Spindle Assembly Checkpoint

Mps1 is a key upstream kinase in the Spindle Assembly Checkpoint (SAC) pathway.^{[7][8]} It localizes to unattached kinetochores during mitosis and initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation.^{[9][10][11]}

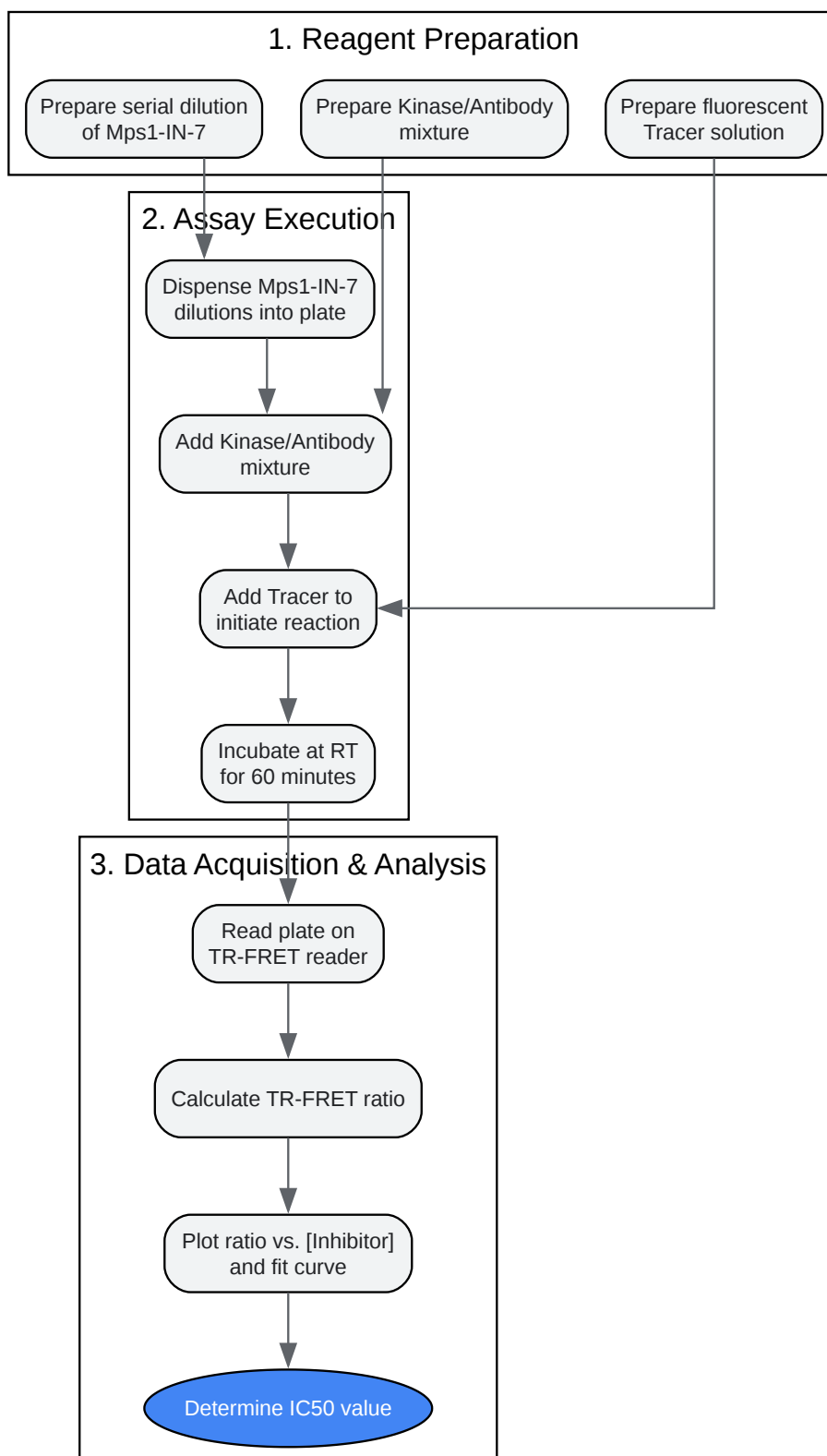


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Caption: Mps1 signaling pathway in the Spindle Assembly Checkpoint.

Experimental Workflow for Kinase Inhibition Assay

The determination of a kinase inhibitor's potency, typically expressed as an IC_{50} value, follows a structured experimental workflow. This involves preparing the necessary reagents, performing the kinase reaction in the presence of varying inhibitor concentrations, and subsequently detecting the reaction outcome to quantify inhibition.



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Caption: Workflow for determining kinase inhibitor IC₅₀.

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